molecular formula C17H34O2 B1499356 Heptadecanoic-17,17,17-D3 acid CAS No. 202528-95-8

Heptadecanoic-17,17,17-D3 acid

Cat. No. B1499356
CAS RN: 202528-95-8
M. Wt: 273.5 g/mol
InChI Key: KEMQGTRYUADPNZ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecanoic-17,17,17-D3 acid, also known as Margaric acid (d3), is a long-chain fatty acid and a deuterated fatty acid . It is an odd-chain saturated fatty acid that contains seventeen carbons and has been found in milk fat . It has been used as an internal standard for the quantification of fatty acids in human plasma by LC- and GC-MS and as a biomarker for dairy fat intake .


Molecular Structure Analysis

The molecular formula of Heptadecanoic-17,17,17-D3 acid is C17H34O2 . The molecular weight is 273.5 g/mol . The InChI is InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17 (18)19/h2-16H2,1H3, (H,18,19)/i1D3 .


Physical And Chemical Properties Analysis

Heptadecanoic-17,17,17-D3 acid has a density of 0.9±0.1 g/cm^3, a boiling point of 298.5±0.0 °C at 760 mmHg, and a flash point of 158.4±12.5 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 15 freely rotating bonds . Its XLogP3 is 6.9 .

Scientific Research Applications

Heptadecanoic-17,17,17-D3 Acid: A Comprehensive Analysis

Biomarker for Dietary Intake: Heptadecanoic-17,17,17-D3 acid serves as a biomarker for dairy fat intake in nutritional studies. Its presence in human plasma can indicate the consumption levels of dairy products, which is crucial for dietary assessments and research on nutrition-related health outcomes .

Internal Standard in Mass Spectrometry: In analytical chemistry, particularly mass spectrometry, it is used as an internal standard for the quantification of fatty acids. This helps ensure accuracy and precision in the measurement of fatty acid concentrations in biological samples .

Research on Metabolic Disorders: The compound may be used in studies investigating metabolic disorders such as diabetes. By serving as a reference point in fatty acid profiles, it can help researchers understand the role of saturated fatty acids in metabolic pathways .

Lipidomics Studies: Heptadecanoic-17,17,17-D3 acid is utilized in lipidomics to study the complex lipid profiles within cells and tissues. It aids in identifying changes in lipid metabolism that may be associated with diseases .

properties

IUPAC Name

17,17,17-trideuterioheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMQGTRYUADPNZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecanoic-17,17,17-D3 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptadecanoic-17,17,17-D3 acid
Reactant of Route 2
Reactant of Route 2
Heptadecanoic-17,17,17-D3 acid
Reactant of Route 3
Reactant of Route 3
Heptadecanoic-17,17,17-D3 acid
Reactant of Route 4
Reactant of Route 4
Heptadecanoic-17,17,17-D3 acid
Reactant of Route 5
Reactant of Route 5
Heptadecanoic-17,17,17-D3 acid
Reactant of Route 6
Reactant of Route 6
Heptadecanoic-17,17,17-D3 acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.